Cas no 61024-94-0 (2-Bromo-4-tert-butyl-1-methylbenzene)

2-Bromo-4-tert-butyl-1-methylbenzene is a brominated aromatic compound featuring a tert-butyl substituent at the para position relative to the bromine atom and a methyl group ortho to the bromine. This structure imparts steric and electronic effects, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Negishi couplings. The tert-butyl group enhances stability and influences reactivity, while the bromine serves as a versatile leaving group for further functionalization. Its well-defined molecular architecture is useful in pharmaceuticals, agrochemicals, and materials science research. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
2-Bromo-4-tert-butyl-1-methylbenzene structure
61024-94-0 structure
Product Name:2-Bromo-4-tert-butyl-1-methylbenzene
CAS No:61024-94-0
MF:C11H15Br
MW:227.140802621841
MDL:MFCD00154985
CID:521416
PubChem ID:320077
Update Time:2025-05-19

2-Bromo-4-tert-butyl-1-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-bromo-4-(1,1-dimethylethyl)-1-methyl-
    • 2‐BROMO‐4‐TERT‐BUTYL‐1‐METHYLBENZENE
    • 1-bromo-2-methyl-5-t-butylbenzene
    • 2-bromo-1-methyl-4-tert-butylbenzene
    • 2-bromo-4-(tert-butyl)-toluene
    • 2-BROMO-4-TERT-BUTYL-1-METHYL-BENZENE
    • 2-bromo-4-tert-butyltoluene
    • 2-methyl-4-tert-butylbromobenzene
    • 4-tert-butyl-2-bromo-1-methylbenzene
    • AC1L81IQ
    • AG-B-89998
    • CTK6B9436
    • NSC266252
    • SBB097099
    • SureCN1188477
    • SCHEMBL1188477
    • DTXSID20313104
    • 2-bromo-4-tert-butyl-1-methylbenzene
    • SB37918
    • 2-bromo-1-methyl-4-tert-butyl-benzene
    • AKOS022799328
    • MFCD00154985
    • CS-0191191
    • 61024-94-0
    • BS-29238
    • VEIYGWKHCOGECS-UHFFFAOYSA-N
    • XH1052
    • Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-methyl-
    • E89416
    • NSC-266252
    • 2-Bromo-4-(tert-butyl)-1-methylbenzene
    • 2-Bromo-4-tert-butyl-1-methylbenzene
    • MDL: MFCD00154985
    • Inchi: 1S/C11H15Br/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3
    • InChI Key: VEIYGWKHCOGECS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1)C(C)(C)C

Computed Properties

  • Exact Mass: 226.03575
  • Monoisotopic Mass: 226.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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2-Bromo-4-tert-butyl-1-methylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:61024-94-0)2-Bromo-4-tert-butyl-1-methylbenzene
Order Number:A1039625
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:06
Price ($):198.0/593.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-tert-butyl-1-methylbenzene

2-Bromo-4-tert-butyl-1-methylbenzene (CAS No. 61024-94-0)

2-Bromo-4-tert-butyl-1-methylbenzene is a brominated aromatic compound with the CAS registry number 61024-94-0. This compound is a derivative of benzene, featuring a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a methyl group at the 1-position. Its molecular formula is C13H19Br, and its molecular weight is approximately 257.3 g/mol. The compound is characterized by its stable aromatic ring system, which provides a foundation for various chemical reactions and applications.

The synthesis of 2-bromo-4-tert-butyl-1-methylbenzene typically involves bromination reactions of substituted benzene derivatives. One common approach is the electrophilic substitution of a methyl-substituted benzene derivative with bromine in the presence of a Lewis acid catalyst, such as FeBr3. The tert-butyl group at the 4-position acts as an electron-donating substituent, activating the ring towards electrophilic attack and directing incoming electrophiles to specific positions. This regioselectivity is crucial for obtaining the desired product with high purity and yield.

Recent studies have highlighted the importance of 2-bromo-4-tert-butyl-1-methylbenzene in organic synthesis, particularly in the construction of complex aromatic molecules. Researchers have explored its use as an intermediate in the synthesis of biologically active compounds, such as pharmaceutical agents and agrochemicals. For instance, its bromine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at specific positions on the aromatic ring.

In addition to its role in organic synthesis, 2-bromo-4-tert-butyl-1-methylbenzene has been investigated for its potential applications in materials science. The tert-butyl group imparts steric bulk to the molecule, which can influence the physical properties of materials derived from this compound. For example, it has been used as a precursor for synthesizing polymers with tailored mechanical and thermal properties.

The stability and reactivity of 2-bromo-4-tert-butyl-1-methylbenzene make it a valuable compound in both academic and industrial settings. Its ability to undergo various transformations under controlled conditions has positioned it as an essential building block in modern organic chemistry.

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Amadis Chemical Company Limited
(CAS:61024-94-0)2-Bromo-4-tert-butyl-1-methylbenzene
A1039625
Purity:99%/99%
Quantity:1g/5g
Price ($):198.0/593.0
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